molecular formula C41H66O12 B1677412 Monactin CAS No. 7182-54-9

Monactin

Cat. No. B1677412
CAS RN: 7182-54-9
M. Wt: 751 g/mol
InChI Key: YPUPRVWRYDPGCW-HKYUDYCSSA-N
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Description

Monactin is a mactrotetralide antibiotic and a non-selective ionophore for monovalent cations, including potassium, sodium, and lithium . It is isolated from Streptomyces and has antiproliferative activity .


Molecular Structure Analysis

Monactin has a molecular weight of 750.96 and its molecular formula is C41H66O12 . The exact molecular structure is complex and can be found in various scientific resources .


Chemical Reactions Analysis

Monactin displays strong antiproliferative activity against various cancer cells . At a concentration of 10 μM, Monactin inhibited the growth of Streptococcus faecalis .

Scientific Research Applications

Antimicrobial Effects

Monactin has been shown to exert potent antimicrobial effects against a broad spectrum of pathogens, including bacteria, fungi, and even some parasites . This makes it a potential candidate for the development of new antimicrobial agents.

Complex Formation with Alkali Metal Ions

Monactin, along with other natural macrocyclic ionophores, has been studied for its ability to form complexes with alkali metal ions and monovalent thallium cation . This property could be useful in various fields, such as analytical chemistry and environmental science.

Uncoupling of Oxidative Phosphorylation in Mitochondria

The macrotetrolide antibiotics, including Monactin, are very potent uncouplers of oxidative phosphorylation in mitochondria . This property could be exploited in research related to cellular respiration and energy production.

Stability and Selectivity of Complexes

Monactin has been studied for the stability and selectivity of its complexes with various ions . This could have implications in the field of biochemistry and molecular biology.

Potential Source of New Antimicrobial Compounds

Actinobacteria, a group of bacteria known to produce a wide variety of bioactive secondary metabolites, including many antimicrobial agents, have been found to produce Monactin . This suggests that Monactin could be a potential source of new antimicrobial compounds.

Research on Soil Bacteria

Monactin is produced by certain strains of soil bacteria, which are being investigated as potential sources of new antimicrobial compounds . This makes Monactin relevant in the field of environmental microbiology and biotechnology.

Safety and Hazards

Monactin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUPRVWRYDPGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992485
Record name 5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monactin

CAS RN

7182-54-9
Record name Monactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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